molecular formula C14H17N3 B1612965 3-Methyl-2-(piperazin-1-yl)quinoline CAS No. 348133-74-4

3-Methyl-2-(piperazin-1-yl)quinoline

Cat. No.: B1612965
CAS No.: 348133-74-4
M. Wt: 227.3 g/mol
InChI Key: YUKANULGPVFVJO-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperazin-1-yl)quinoline ( 348133-74-4) is a high-purity chemical compound with the molecular formula C₁₄H₁₇N₃ and a molecular weight of 227.30 g/mol. This organic scaffold features a quinoline core substituted with a methyl group and a piperazine ring, making it a highly versatile intermediate in medicinal chemistry and drug discovery research. This compound serves as a key synthetic building block for the development of novel therapeutic agents. Recent scientific studies highlight its significant research value as a core structure in designing new quinoline-piperazine hybrids . These hybrids show promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Notably, derivatives of this scaffold have demonstrated potent antituberculosis activity against both virulent and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis , showing greater efficacy than some first-line and second-line TB drugs in research settings . The piperazine moiety provides a handle for further functionalization, allowing researchers to create sulfonamide and amide derivatives for structure-activity relationship (SAR) studies . Beyond infectious disease research, the quinoline-piperazine architecture is also investigated for potential applications in other areas, including as antileishmanial agents and in central nervous system (CNS) drug discovery . This makes this compound an invaluable and flexible starting material for a wide spectrum of pharmaceutical research programs. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKANULGPVFVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627184
Record name 3-Methyl-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348133-74-4
Record name 3-Methyl-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Quinoline Heterocycle: a Pillar in Medicinal Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. rsc.org Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, spurred extensive research into its therapeutic applications. jocpr.com This has led to the development of a multitude of synthetic quinoline-based drugs with diverse clinical uses.

The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This structural flexibility has been exploited to create compounds with a wide array of therapeutic actions, including:

Antimicrobial Activity: Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections. nih.gov

Anticancer Properties: Certain quinoline derivatives have shown potent activity against various cancer cell lines. researchgate.net

Antimalarial Efficacy: Beyond quinine, synthetic quinolines like chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in the global fight against malaria.

Anti-inflammatory Effects: The quinoline nucleus is a key component in several compounds exhibiting anti-inflammatory properties. researchgate.net

The continued exploration of quinoline derivatives underscores their importance as a "privileged scaffold" in the quest for new therapeutic agents. researchgate.net

The Piperazine Moiety: a Key Player in Pharmacophore Design

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another critical component in modern drug design. jocpr.com Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The piperazine moiety is often considered a "privileged structure" due to its frequent appearance in biologically active compounds across different therapeutic areas. jocpr.com

The importance of the piperazine ring in pharmacophore design stems from several key attributes:

Improved Solubility and Bioavailability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the water solubility of the drug molecule and often leading to improved oral bioavailability.

Versatile Linker: The piperazine ring can act as a versatile linker to connect different pharmacophoric fragments, allowing for the creation of hybrid molecules with enhanced or novel activities. rsc.org

Modulation of Physicochemical Properties: Substitution on one or both of the nitrogen atoms allows for the modulation of a compound's lipophilicity, basicity, and other properties to optimize its drug-like characteristics.

Piperazine derivatives have found therapeutic applications as antipsychotics, antidepressants, anxiolytics, and antihistamines, highlighting the broad utility of this structural motif in central nervous system disorders and beyond. nih.gov

An Overview of 3 Methyl 2 Piperazin 1 Yl Quinoline As a Research Target Compound

Strategies for Quinoline Ring System Construction Relevant to this compound Precursors

The synthesis of the quinoline scaffold is a foundational aspect of heterocyclic chemistry, with several named reactions developed since the 19th century. iipseries.org For the specific purpose of creating precursors to this compound, the key is to form a quinoline ring bearing a methyl group at the C-3 position. Methodologies such as the Pfitzinger, Skraup, Friedländer, and Combes syntheses provide versatile routes to such precursors. iipseries.orgpharmaguideline.com

Pfitzinger Condensation Approaches

The Pfitzinger reaction is a robust method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org

To synthesize a precursor for 3-methylquinoline (B29099), a carbonyl compound such as methyl ethyl ketone can be reacted with isatin. In this reaction, the condensation preferentially occurs at the more reactive methyl group of the ketone, leading to the formation of 2,3-dimethylquinoline-4-carboxylic acid. electronicsandbooks.com This resulting carboxylic acid can then be decarboxylated, typically by heating, to yield 2,3-dimethylquinoline, a direct precursor that can be further modified. electronicsandbooks.com The Pfitzinger reaction is noted for its high sensitivity to steric hindrance, which can influence reaction yields and pathways. electronicsandbooks.com

Table 1: Pfitzinger Reaction for Quinoline Precursor Synthesis

Reactant 1 Reactant 2 Base Product Reference
Isatin Methyl Ethyl Ketone KOH 2,3-Dimethylquinoline-4-carboxylic acid electronicsandbooks.com
Isatin Acetone KOH 2-Methylquinoline-4-carboxylic acid sciencemadness.org

Skraup Synthesis and Related Cyclization Reactions

The Skraup synthesis is a classic method for preparing quinoline, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com While the archetypal Skraup reaction produces unsubstituted quinoline, modifications can yield substituted derivatives. wikipedia.orgscispace.com

A closely related and more versatile method for generating substituted quinolines is the Doebner-von Miller reaction. This reaction is an extension of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. pharmaguideline.com To obtain a 3-methylquinoline precursor, crotonaldehyde (B89634) can be reacted with aniline. The reaction mechanism involves the formation of a β-anilinobutyraldehyde intermediate, which then undergoes cyclization and dehydrogenation to yield 3-methylquinoline. This method avoids the often violent conditions of the traditional Skraup synthesis. wikipedia.org

Table 2: Skraup and Related Syntheses for Quinoline Precursors

Reaction Name Aniline Derivative Carbonyl/Glycerol Source Key Reagents Product Reference
Skraup Synthesis Aniline Glycerol H₂SO₄, Nitrobenzene Quinoline wikipedia.org
Doebner-von Miller Aniline Crotonaldehyde Acid Catalyst (e.g., HCl) 3-Methylquinoline pharmaguideline.com

Friedländer and Combes Quinoline Syntheses

The Friedländer synthesis is a highly efficient method for producing substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. organic-chemistry.org To construct a 3-methylquinoline ring, 2-aminobenzaldehyde can be reacted with propionaldehyde. The reaction proceeds via an initial aldol (B89426) condensation, followed by a rapid cyclization and dehydration to form the final quinoline product. researchgate.net This method is particularly valuable as it can be used to synthesize a wide variety of polysubstituted quinolines under relatively mild conditions. researchgate.net

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgcambridge.org The reaction forms a Schiff base intermediate, which then cyclizes and dehydrates. wikipedia.org While this method is excellent for preparing 2,4-disubstituted quinolines, it is less direct for synthesizing a 3-monosubstituted quinoline like 3-methylquinoline. For example, the reaction of aniline with acetylacetone (B45752) (a β-diketone) characteristically yields 2,4-dimethylquinoline. cambridge.org Therefore, for the specific synthesis of a 3-methylquinoline precursor, the Friedländer synthesis is generally more applicable than the Combes synthesis. pharmaguideline.com

Table 3: Friedländer and Combes Synthesis Approaches

Synthesis Name Arylamine/Arylketone Carbonyl Compound Catalyst/Conditions Typical Product Reference
Friedländer 2-Aminobenzaldehyde Propionaldehyde Acid or Base 3-Methylquinoline wikipedia.orgresearchgate.net
Friedländer 2-Aminobenzyl alcohol Ketones Iridium(III), KOH Substituted Quinolines researchgate.net
Combes Aniline Acetylacetone (β-diketone) H₂SO₄ 2,4-Dimethylquinoline wikipedia.orgcambridge.org

Introduction and Modification of the Piperazine Moiety at the C-2 Position of the Quinoline Ring

Once the 3-methylquinoline core is synthesized, the next critical step is the introduction of the piperazine ring at the C-2 position. This is typically achieved through reactions that form a carbon-nitrogen bond at this specific location.

Nucleophilic Substitution Reactions for Piperazine Annulation

The most direct and widely employed method for attaching a piperazine ring to the C-2 position of a quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This requires a 3-methylquinoline precursor that has a suitable leaving group, most commonly a halogen like chlorine, at the C-2 position. The precursor, 2-chloro-3-methylquinoline (B1584123), can be synthesized from 3-methyl-2-quinolone.

In the SNAr reaction, the piperazine molecule acts as a nucleophile, attacking the electron-deficient C-2 carbon of the quinoline ring and displacing the chloride ion. researchgate.net The quinoline ring's nitrogen atom helps to activate the C-2 position towards nucleophilic attack. researchgate.net These reactions are often performed in a suitable solvent and may be facilitated by a base to neutralize the HCl generated during the reaction. The reactivity in these substitutions is influenced by the electronic effects of other substituents on the quinoline ring. researchgate.net

Table 4: Nucleophilic Substitution for Piperazine Introduction

Quinoline Substrate Nucleophile Conditions Product Reference
2-Chloro-3-methylquinoline Piperazine Solvent, Heat This compound researchgate.netresearchgate.net
2-Chloroquinoline Piperidine (B6355638) Various Solvents 2-(Piperidin-1-yl)quinoline researchgate.net

Reductive Amination Strategies for Piperazine Incorporation

Reductive amination provides an alternative route for forming C-N bonds. nih.gov While less direct for incorporating a pre-formed piperazine onto the C-2 position of quinoline compared to nucleophilic substitution, related strategies can be envisioned for building the piperazine ring onto an existing amino-quinoline scaffold.

One conceptual approach involves the conversion of a primary amino group into a piperazine ring. This has been demonstrated in other molecular systems where a primary amine undergoes a sequential double Michael addition to nitrosoalkenes, forming a bis(oximinoalkyl)amine. This intermediate can then undergo a catalytic reductive cyclization to form the piperazine ring. mdpi.comresearchgate.net Applying this to the target molecule would require a starting material of 2-amino-3-methylquinoline.

Table 5: Reductive Amination for Piperazine Synthesis/Incorporation

Amine Substrate Carbonyl/Electrophile Reducing Agent/Catalyst Product Type Reference
Primary Amine Nitrosoalkenes Ra-Ni or Pd/C C-Substituted Piperazine mdpi.comresearchgate.net
2-(Piperazin-1-yl)ethanamine derivative N-Methyl-4-piperidone NaBH(OAc)₃ Polyamine-piperazine conjugate nih.gov

Strategies for Introducing the Methyl Group at the C-3 Position of the Quinoline Ring

The construction of the this compound core can be approached through various synthetic routes. Key strategies involve either the initial formation of a pre-methylated quinoline ring followed by the introduction of the piperazine moiety, or a convergent one-pot assembly of the entire scaffold.

The most prevalent and direct method for obtaining the this compound scaffold involves a two-step process. This begins with the synthesis of a 2-chloro-3-methylquinoline intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with piperazine.

Vilsmeier-Haack Cyclization: A robust method for synthesizing the 2-chloro-3-methylquinoline precursor is the Vilsmeier-Haack reaction. chemijournal.comijsr.net This reaction typically involves the cyclization of an appropriate N-arylpropanamide (propionanilide) using a Vilsmeier reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijsr.netrsc.org The reaction proceeds through the formation of a chloro-iminium salt which acts as both the formylating and cyclizing agent, ultimately yielding the 2-chloro-3-methylquinoline ring system. The reaction is often heated to ensure completion. chemijournal.com

Nucleophilic Aromatic Substitution (SNAr): Once the 2-chloro-3-methylquinoline intermediate is obtained, the piperazine moiety is introduced via a nucleophilic substitution reaction. thaiscience.info The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically carried out by heating the 2-chloro-3-methylquinoline with an excess of piperazine in a suitable solvent, such as DMF or in the presence of a phase transfer catalyst like Cetyltrimethylammonium bromide (CTAB) in polyethylene (B3416737) glycol (PEG-400) to improve yields and reaction times. researchgate.netthaiscience.infomdpi.comresearchgate.net

Step Reactants Reagents/Conditions Product Typical Yield Reference(s)
1. CyclizationN-ArylpropanamidePOCl₃, DMF, Heat (80-90°C)2-Chloro-3-methylquinolineHigh chemijournal.com
2. Substitution2-Chloro-3-methylquinoline, PiperazineK₂CO₃, DMF, Heat; or CTAB, PEG-400, 135°CThis compound>95% (catalyzed) thaiscience.infomdpi.comnih.gov

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in terms of efficiency, reduced waste, and operational simplicity. taylorandfrancis.com While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for analogous quinoline structures suggest its feasibility.

Tandem Reduction/Condensation: A potential one-pot approach could adapt the Friedländer annulation. researchgate.net This could involve the in-situ reduction of an o-nitroaryl ketone or aldehyde to its corresponding amine, followed by condensation with a carbonyl compound containing an α-methylene group, such as propanal or methyl ethyl ketone, to directly form the substituted quinoline ring. For instance, a highly effective one-pot Friedländer synthesis has been developed for substituted quinolines by reducing o-nitroarylcarbaldehydes with iron and subsequently condensing the intermediate with ketones. mdpi.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. rsc.org A three-component reaction involving a substituted aniline, an appropriate aldehyde, and an alkyne, often catalyzed by a Lewis acid, could theoretically be designed to assemble the core structure. nih.gov For example, greener methods for synthesizing 2,4-diaryl-quinoline derivatives have been developed using a one-pot multicomponent reaction of anilines, aldehydes, and phenylacetylene (B144264) in water. researchgate.net Adapting such a reaction with starting materials that would yield the 3-methyl and 2-piperazinyl substitution pattern is a prospective strategy.

Approach Key Features Potential Reactants Reference Principle
One-Pot FriedländerIn-situ reduction and condensationo-Nitrobenzoylacetone, Piperazine, Reducing Agent mdpi.com
Multicomponent ReactionConvergent assembly of multiple fragmentsSubstituted Aniline, Aldehyde, Alkyne with piperazine moiety rsc.orgnih.gov
Tandem Mannich/CyclizationFormation of Mannich base followed by cyclizationTetrahydroquinoline, Formaldehyde, Amine nih.gov

Advanced Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification. The key reactive site for derivatization is the secondary amine (N-H) of the piperazine ring, which readily undergoes a variety of chemical transformations. eurekaselect.comresearchgate.netbenthamdirect.com

The nucleophilic secondary amine of the piperazine moiety is readily functionalized through reactions with various electrophiles. researchgate.net

Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like DCC) introduces an amide functionality. mdpi.comresearchgate.net This is a common strategy to append different aryl, heteroaryl, or aliphatic groups, thereby modulating the compound's properties. For example, new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline have been synthesized with the goal of producing anticancer agents. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide derivatives. eurekaselect.commdpi.com This functionalization is widely used in medicinal chemistry to introduce groups that can act as hydrogen bond donors/acceptors. Deoxygenative C2-sulfonylation of quinoline N-oxides has also been reported as a method to directly install a sulfonyl group onto the quinoline ring, though derivatization of the piperazine nitrogen is more common. mdpi.com

Alkylation: The piperazine nitrogen can be alkylated using alkyl halides or via reductive amination. mdpi.combenthamdirect.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a particularly versatile method for introducing a wide range of substituted alkyl groups. N-alkylation using alkyl chlorides or bromides is another straightforward approach. mdpi.comgoogle.com

Reaction Type Electrophile Functional Group Introduced Typical Conditions Reference(s)
Acylation Acyl Chloride, AnhydrideAmide (-C(O)R)Base (e.g., Et₃N), DCM or THF mdpi.comresearchgate.net
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Sulfonamide (-SO₂R)Base (e.g., Pyridine), DCM eurekaselect.commdpi.com
Alkylation Alkyl Halide (R-X)Substituted Alkyl (-R)Base (e.g., K₂CO₃), Acetonitrile mdpi.comgoogle.com
Reductive Amination Aldehyde/Ketone (R₂C=O)Substituted Alkyl (-CH₂R)NaBH(OAc)₃ or NaBH₃CN, Acid catalyst mdpi.combenthamdirect.com

The this compound scaffold can serve as a key building block in multi-component reactions (MCRs), allowing for the rapid generation of complex and diverse molecular architectures. eurekaselect.comingentaconnect.com The secondary amine of the piperazine ring can act as a nucleophilic component in various MCRs.

Ugi and Passerini Reactions: While not directly reported for this specific scaffold, the piperazine amine could potentially participate in isocyanide-based MCRs like the Ugi reaction (a four-component reaction of an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid) or the Passerini reaction.

Mannich-type Reactions: The scaffold can be used in Mannich reactions, where it acts as the amine component, reacting with an aldehyde (like formaldehyde) and a compound containing an acidic proton to form a "Mannich base". nih.gov One-pot three-component condensation reactions are a hallmark of this approach. nih.goveurjchem.com

Pyran Annulation: The related 2-(piperazin-1-yl)quinoline-3-carbaldehydes have been used in MCRs with active methylene (B1212753) compounds and malononitrile (B47326) to synthesize fused pyrano[2,3-b]quinoline systems, demonstrating the potential for the quinoline scaffold to participate in ring-forming MCRs. eurekaselect.com

To create more rigid and structurally complex hybrid molecules, the this compound scaffold can be subjected to cycloaddition and condensation reactions.

[3+2] Cycloaddition: The quinoline ring itself or appended functional groups can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. eurekaselect.comnih.gov Azomethine ylides, generated in situ, can react with dipolarophiles to create pyrrolidine-fused quinoline systems. mdpi.com Reviews on the chemistry of related 2-(piperazin-1-yl)quinoline-3-carbaldehydes highlight the use of 1,3-dipolar cycloadditions to generate novel dispiro heterocyclic derivatives. eurekaselect.comresearchgate.net

[4+2] Cycloaddition (Diels-Alder): The quinoline system can act as a diene or dienophile in Diels-Alder reactions to construct polycyclic structures. researchgate.net This strategy allows for the fusion of additional carbocyclic or heterocyclic rings onto the quinoline core, leading to complex, three-dimensional architectures.

Condensation Reactions: Claisen-Schmidt condensation, involving the reaction of an aldehyde with a ketone in the presence of a base, is a classic C-C bond-forming reaction. eurekaselect.com While the 3-methyl group is not as reactive as the aldehyde in the related 2-(piperazin-1-yl)quinoline-3-carbaldehyde, condensation reactions could be designed involving functional groups introduced onto the piperazine ring or the quinoline core. For example, condensation of a piperazinyl-quinoline carbaldehyde with various active methylene compounds is a well-established method for creating derivatives with extended conjugation. rsc.orgmdpi.com

Antimicrobial Activities

The quinoline nucleus, particularly when combined with a piperazine moiety, is a well-established pharmacophore in the design of antimicrobial agents. Analogues of this compound have shown considerable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy and Mechanistic Implications

The conjugation of a quinoline core with a piperazine ring is a recognized strategy in the development of potent antibacterial agents. nih.govnih.gov The piperazine moiety is a key component in many FDA-approved quinolone antibacterial drugs, such as Ciprofloxacin and Norfloxacin. ijcmas.com Research into novel quinoline-piperazine hybrids has demonstrated their potential to combat both susceptible and resistant bacterial strains. nih.gov

For instance, a series of 2,4,6-substituted quinoline-piperazine conjugates were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.gov While many derivatives showed some inhibitory activity, specific analogues demonstrated significant potential. nih.gov The general mode of action for quinolone drugs involves the destruction of bacterial DNA, rendering the bacteria unable to function properly. nih.gov

Analogues such as N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones have also been synthesized. Ciprofloxacin analogues within this series showed high inhibition against all tested Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable or superior to reference drugs. nih.gov A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety (NPDM) proved to be a potent bactericidal agent against MRSA, exhibiting a time-dependent killing effect. mdpi.com Further studies on disubstituted piperazines have identified compounds more potent than ampicillin (B1664943) against resistant strains like MRSA, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

CompoundTarget OrganismActivity (MIC/MBC)Reference
Ciprofloxacin Analogue (with N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] piperazine)Gram-positive bacteria (incl. MRSA)High inhibition, comparable to Ciprofloxacin nih.gov
Compound 3d (a disubstituted piperazine)P. aeruginosa (resistant)More potent than Ampicillin nih.gov
Compound 3g (a disubstituted piperazine)E. coli (resistant)More potent than Ampicillin nih.gov
Compound 3k (a disubstituted piperazine)Listeria monocytogenesMost potent in its series nih.gov
NPDM (a pleuromutilin-piperazine derivative)MRSAMBC/MIC = 1 mdpi.com

Antifungal Properties

The antifungal potential of this chemical class has been explored through the synthesis of various analogues. Quinoline compounds are known to possess good antifungal activity. mdpi.com Cinnolines, which are isosteres of quinoline, have also been investigated. nih.govdntb.gov.ua A series of 4-methyl-3-(4-arylpiperazin-1-yl)cinnoline analogues were synthesized and evaluated for their antifungal activity. nih.govdntb.gov.ua

These compounds displayed fungicidal activity against different Candida species. For example, against Candida galibrata, the minimum fungicidal concentrations (MFCs) were in the range of 0.2–3.0 mg/mL. nih.gov Against a clinical isolate of Candida albicans, the MFCs were between 0.9–5.0 mg/mL. nih.gov Similarly, studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives showed significant inhibitory potential against C. albicans, with some analogues exhibiting minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov Molecular docking studies suggest these compounds may act by inhibiting enzymes like CYP51 and dihydrofolate reductase. nih.gov

Table 2: Antifungal Activity of Quinoline Analogues

Compound SeriesFungal SpeciesActivity (MIC/MFC)Reference
4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines (8a-d)Candida galibrata ATCC 15126MFC: 0.2–3.0 mg/mL nih.gov
Candida albicans (clinical isolate)MFC: 0.9–5.0 mg/mL nih.gov
Pyrrolo[1,2-a]quinoline DerivativesCandida albicansMIC: 0.4 µg/mL (BQ-06, 07, 08) nih.gov
MIC: 0.8 µg/mL (BQ-01, 03, 05) nih.gov

Antitubercular Potential against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. nih.gov Quinoline derivatives are a crucial component of the anti-TB arsenal, highlighted by the use of bedaquiline (B32110) against MDR-TB. nih.gov

Research into novel quinoline-piperazine hybrids has yielded compounds with potent antitubercular activity. nih.gov A series of 2,4,6-substituted quinoline conjugated piperazine amides and sulfonamides were synthesized and assessed against virulent, non-virulent, and MDR strains of M. tuberculosis. nih.gov Two compounds from this study, a sulfonamide (10g) and an amide (11e), displayed exceptionally significant inhibitory activity against all tested TB strains, with MIC values as low as 0.07 µM and 1.1 µM, respectively. nih.gov These compounds were found to be more effective than some first and second-line TB drugs and showed low cytotoxicity, marking them as promising candidates for further development. nih.gov Other studies on pyrazolo-quinoline analogues also identified six derivatives with significant activity at a concentration of 1.6 µg/mL, surpassing the activity of the standard drug pyrazinamide. researchgate.net

Table 3: Antitubercular Activity of Quinoline-Piperazine Analogues

CompoundTargetActivity (MIC)Reference
Compound 10g (sulfonamide)M. tuberculosis (including MDR strains)0.07 µM nih.gov
Compound 11e (amide)M. tuberculosis (including MDR strains)1.1 µM nih.gov
Pyrazolo-quinoline analogues (P1-6)M. tuberculosis1.6 µg/mL researchgate.net

Antimalarial Activity against Plasmodium Species

Quinoline-containing compounds have historically been the cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. nih.govresearchgate.netmdpi.com The emergence of drug-resistant Plasmodium parasites necessitates the development of new antimalarial agents, and quinoline-piperazine scaffolds are a promising avenue of research. nih.govrsc.org The introduction of a basic piperazine side chain is thought to be crucial for the drug's accumulation in the acidic digestive vacuole of the parasite. mrc.ac.za

A novel series of quinolinepiperazinyl-aryltetrazoles (QPTs) was identified as targeting the blood stage of the parasite. rsc.org In vitro screening against a chloroquine-resistant strain of P. falciparum revealed that most of these compounds had IC50 values below 10 µM. rsc.org Two lead compounds, 66 and 75, were particularly potent, with IC50 values of 2.25 µM and 1.79 µM, respectively. rsc.org These compounds demonstrated high selectivity for the parasite over mammalian cells and showed cidal activity against the trophozoite and schizont stages. rsc.org

Table 4: In Vitro Antimalarial Activity of Quinolinepiperazinyl-aryltetrazoles (QPTs)

CompoundTarget StrainActivity (IC50)Selectivity IndexReference
Compound 66P. falciparum (chloroquine-resistant)2.25 µM178 rsc.org
Compound 75P. falciparum (chloroquine-resistant)1.79 µM223 rsc.org

Anticancer and Antiproliferative Effects in Various Cell Lines

The quinoline scaffold and its isosteres, such as cinnoline (B1195905) and quinoxaline (B1680401), are prevalent in the design of novel anticancer agents. nih.govdntb.gov.uanih.gov These compounds exhibit antiproliferative effects through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis. nih.gov

Inhibition of Cancer Cell Growth and Viability

Analogues of this compound have demonstrated significant potential in inhibiting the growth of various cancer cell lines. In a study of 4-methyl-3-(4-arylpiperazin-1-yl)cinnoline analogues, several compounds showed potent activity against the MCF-7 breast cancer cell line. nih.gov Compound 8b was the most potent, with an IC50 value of 5.56 µM. nih.gov

Another study on piperazine-linked quinolinequinones (QQs) evaluated their effect on a panel of 60 human cancer cell lines. nih.gov Many of the QQ compounds strongly inhibited the growth of leukemia cell lines. nih.gov Specifically, QQ1 was a hit compound against ACHN renal cancer cells with an IC50 value of 1.55 µM, an effect mediated through cell cycle arrest. nih.gov Furthermore, a series of quinoxaline derivatives, which are isosteres of quinoline, exhibited promising anticancer activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines, with some compounds showing IC50 values lower than the reference drug doxorubicin. nih.gov

Table 5: Anticancer Activity of Quinoline Analogues and Isosteres

CompoundCell LineCancer TypeActivity (IC50)Reference
Compound 8b (Cinnoline analogue)MCF-7Breast5.56 µM nih.gov
Compound 10b (Cinnoline analogue)MCF-7Breast11.79 µM nih.gov
Compound 10d (Cinnoline analogue)MCF-7Breast8.57 µM nih.gov
QQ1 (Quinolinequinone)ACHNRenal1.55 µM nih.gov
MCF-7BreastPotent Activity nih.gov
QQ4 (Quinolinequinone)MCF-7BreastPotent Activity nih.gov
Quinoxaline Derivatives (most active)HCT-116Colon1.9 µg/mL nih.gov
MCF-7Breast2.3 µg/mL nih.gov

Targeted Anticancer Mechanisms (e.g., PI3K/mTOR, c-Met Inhibition)

Quinoline-based compounds, including those with piperazine substitutions, have been identified as potent inhibitors of critical signaling pathways involved in cancer cell growth and proliferation, such as the PI3K/mTOR and c-Met pathways. researchgate.netscilit.comijpsjournal.com

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth and is frequently deregulated in human cancers. nih.gov Several quinoline derivatives have been developed as dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, Dactolisib, an imidazo[4,5-c]quinoline derivative, shows high potency against PI3K/mTOR kinases in the nanomolar range. nih.govnih.gov Another compound, Torin1, developed from a quinoline-based hit, is a potent inhibitor that affects both mTORC1 and mTORC2 complex substrates at low nanomolar concentrations and demonstrates over 1,000-fold selectivity for mTOR over PI3K. nih.gov

The c-Met receptor tyrosine kinase is another key target in oncology, playing a role in oncogenesis and tumor progression. lookchem.com A series of 3,5,7-trisubstituted quinolines have shown potent c-Met inhibition. utmb.edunih.gov Specifically, compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline) was identified as a highly potent and selective c-Met inhibitor with an IC₅₀ value of less than 1.0 nM. utmb.edunih.govresearchgate.net This compound demonstrated significant tumor growth inhibition in glioblastoma xenograft models. utmb.edunih.gov The quinoline core of these inhibitors typically binds to the ATP-binding site within the kinase domain of the c-Met receptor. nih.gov

Compound/Analogue ClassTargetReported ActivityReference
Torin1mTORC1/mTORC2Inhibits cellular mTORC1/mTORC2 at 2 nM and 10 nM, respectively. nih.gov
DactolisibPI3K/mTORPotent inhibitor in the nanomolar range. nih.govnih.gov
Compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline)c-MetIC₅₀ < 1.0 nM. utmb.edunih.govresearchgate.net
Omipalisib (GSK2126458)PI3K/mTORHigh inhibition effect on both PI3K and mTOR. nih.gov

Central Nervous System (CNS) Activity and Neurotransmitter Modulation

The quinoline-piperazine scaffold is integral to many compounds with significant activity in the central nervous system, targeting key neurotransmitter systems involved in mood and cognition.

Quinoline derivatives have been investigated for their antidepressant properties. researchgate.net Some analogues of the antipsychotic drug aripiprazole (B633), which feature a quinoline-sulfonamide structure, have demonstrated significant antidepressant-like activity in animal models. nih.gov One of the mechanisms potentially underlying this effect is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine (B1211576). nih.govnih.gov Molecular docking studies have predicted that certain quinoline derivatives are likely to act as inhibitors of monoamine oxidase type B (MAO-B). researchgate.netnih.govnih.gov Furthermore, studies on novel pyrazolone (B3327878) derivatives have shown that these compounds can produce significant antidepressant effects in forced swim and tail suspension tests, suggesting their potential as antidepressant agents. bdpsjournal.org

The piperazine-quinoline framework is a key feature in ligands that modulate serotonin (5-HT) receptors, which are critical targets for treating anxiety and depression. nih.gov These analogues have shown complex pharmacological profiles, often acting on multiple receptor subtypes. nih.gov

For example, a series of quinazolinone derivatives incorporating a piperazinylquinoline moiety were designed as dual-action agents, exhibiting agonist activity at the 5-HT₁ₐ receptor and antagonist activity at the 5-HT₃ receptor. nih.gov One such compound, TZB-30878 , was found to be effective in an animal model of irritable bowel syndrome, an effect mediated by its dual modulation of these serotonin receptors. nih.gov Other research has focused on developing potent and selective 5-HT₁ₐ antagonists from quinolyl-piperazinyl piperidine analogues. nih.gov The affinity of these compounds for the 5-HT₁ₐ receptor can be very high, with some arylpiperazine derivatives showing Ki values in the low nanomolar range. semanticscholar.org The length of the alkyl linker between the quinoline and piperazine components is crucial for this high affinity. mdpi.com

Compound/Analogue ClassTarget Receptor(s)Mode of ActionReference
TZB-308785-HT₁ₐ / 5-HT₃Agonist / Antagonist nih.gov
Quinolyl-piperazinyl piperidines5-HT₁ₐAntagonist nih.gov
Quinoline-sulfonamide analogues5-HT₁ₐ / 5-HT₂ₐ / 5-HT₇Agonist / Antagonist nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT₁ₐHigh-affinity ligand (Ki = 1.2 nM) semanticscholar.org

Dopamine receptors are another important target for quinoline-based CNS agents. Analogues of aripiprazole containing a quinoline-sulfonamide structure have been shown to act as partial agonists at dopamine D₂ receptors. nih.gov The dopamine D₂/D₃ receptor agonist quinpirole, while not a direct quinoline-piperazine compound, is a widely studied tool compound that underscores the role of dopaminergic agonism in modulating behavior. nih.govnih.govconicet.gov.ar Research into arylpiperazine derivatives has led to the development of compounds with varying antagonist potencies at D₃ and D₂ receptors, which are being explored for treating substance abuse and neuropsychiatric disorders. acs.org

In addition to neurotransmitter modulation, quinoline derivatives possess neuroprotective potential. nih.govnih.gov Certain quinoline-O-carbamate derivatives have demonstrated a significant neuroprotective effect against amyloid-beta-induced cell injury in models of Alzheimer's disease. tandfonline.com This activity is often linked to the antioxidant properties of the quinoline scaffold. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Activities

The quinoline nucleus is found in compounds with notable anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.net The mechanism often involves the modulation of key inflammatory mediators. researchgate.net For example, fluoroquinolone derivatives have been shown to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while enhancing the production of interleukin-2 (B1167480) (IL-2). nih.gov

More specifically, certain 2-substituted 3-arylquinoline derivatives significantly decrease the secretion of TNF-α and IL-6 in activated macrophages. researchgate.net In one study, a quinoline-O-carbamate derivative, compound 3f , demonstrated good anti-inflammatory properties by reducing the production of IL-6, IL-1β, and nitric oxide (NO). tandfonline.com These findings highlight the potential of the quinoline scaffold to regulate immune responses by targeting the production of pro-inflammatory cytokines. researchgate.net

Compound/Analogue ClassEffect on Inflammatory MediatorsReference
FluoroquinolonesInhibition of IL-1 and TNF-α; enhancement of IL-2. nih.gov
2-Substituted 3-arylquinolinesDecrease in TNF-α and IL-6 secretion. researchgate.net
Compound 3f (quinoline-O-carbamate)Decrease in IL-6, IL-1β, and NO production. tandfonline.com

Other Significant Biological Activities (e.g., Antiviral, Antileishmanial)

The broad biological profile of quinoline derivatives extends to activity against various pathogens. nih.gov The quinoline framework is a component of numerous compounds with established antiviral, antimalarial, and antibacterial properties. researchgate.netnih.govresearchgate.net

Recent research has focused on the development of new antiviral agents based on this scaffold. nih.gov A study on substituted quinoline derivatives containing piperazine moieties identified several compounds with potent in vitro activity against the Influenza A virus (IAV). nih.gov In particular, compound 9b exhibited broad-spectrum anti-IAV activity with IC₅₀ values in the low micromolar range and was found to act by inhibiting viral RNA transcription and replication. nih.gov The quinoline scaffold has also been investigated for activity against other viruses, including Zika virus and human immunodeficiency virus (HIV). nih.gov

In addition to antiviral effects, the quinoline moiety is recognized for its antileishmanial activity, further expanding the therapeutic potential of this versatile chemical structure. researchgate.net

Mechanistic Insights and Molecular Target Interactions of 3 Methyl 2 Piperazin 1 Yl Quinoline Derivatives

Elucidation of Specific Molecular Mechanisms of Action

The mechanisms through which 3-methyl-2-(piperazin-1-yl)quinoline derivatives exert their effects are diverse and target-dependent. In the context of anticancer activity, these compounds are known to engage with several key cellular processes. nih.gov A primary mechanism involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases. nih.govnih.gov For instance, certain quinoline (B57606) derivatives function as topoisomerase 1 (Top1) poisons. They trap Top1-DNA cleavage complexes (Top1cc), which leads to the generation of persistent DNA double-strand breaks and ultimately triggers apoptosis in cancer cells. nih.gov This mode of action highlights the ability of the quinoline scaffold to intercalate into DNA or bind to the enzyme-DNA complex, disrupting the normal process of DNA replication and repair. nih.gov

Furthermore, the introduction of various substituents onto the quinoline and piperazine (B1678402) rings can modulate the mechanism of action, directing the molecule toward different biological targets. This adaptability is central to the broad spectrum of activities observed for this class of compounds, ranging from anticancer to antimicrobial and neuroactive effects. nih.govnih.govnih.gov

Interaction with Enzyme Targets and Signaling Pathways

The functional versatility of this compound derivatives is underscored by their interaction with a multitude of enzymes and signaling pathways critical to both human and microbial cells.

The quinoline nucleus is a prominent scaffold in the design of kinase inhibitors, and derivatives of this compound have been developed as potent modulators of key signaling kinases like PI3K, mTOR, and c-Met. nih.gov

PI3K/mTOR Inhibition : The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its aberrant activation is common in cancer. ekb.eg Quinoline-based compounds have been identified as effective inhibitors of this pathway. mit.edunih.gov Starting from a quinoline hit compound, medicinal chemistry efforts led to the development of Torin1, a potent and selective mTOR inhibitor. Torin1 inhibits the phosphorylation of both mTORC1 and mTORC2 substrates at low nanomolar concentrations. nih.gov Structural modifications, such as constraining the quinoline core into a tricyclic benzonaphthyridinone, can dramatically enhance potency by over 1,000-fold compared to the initial screening hit. mit.edu The quinoline nitrogen is often predicted to form a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. nih.gov

c-Met Inhibition : The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy. A series of 3,5,7-trisubstituted quinolines have been identified as potent and highly selective c-Met inhibitors. nih.govresearchgate.net Notably, the compound 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (listed as compound 21b in a study) demonstrated an IC₅₀ value of less than 1.0 nM for c-Met. nih.gov This compound exhibited remarkable selectivity for c-Met over other tyrosine kinases and showed significant tumor growth inhibition in xenograft models. nih.govresearchgate.net

Table 1: Kinase Inhibition by Quinoline Derivatives

Compound ClassTarget KinaseKey FindingsIC₅₀ ValuesReference
Benzonaphthyridinone (derived from quinoline)mTORTorin1 inhibits mTORC1 and mTORC2 phosphorylation.2 nM (mTORC1), 10 nM (mTORC2) nih.gov
3,5,7-Trisubstituted Quinolinesc-MetCompound 21b is a potent and highly selective c-Met inhibitor.<1.0 nM nih.gov
Imidazo[4,5-c]quinolinesPI3K/mTORDactolisib (BEZ-235) shows potent, nanomolar inhibition.Nanomolar range nih.gov

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and a crucial component of the cell division machinery in many bacteria. nih.gov Its inhibition presents a promising strategy for developing new antibacterial agents. Certain quinoline derivatives have been identified as inhibitors of FtsZ. nih.gov One lead quinoline compound, 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine, demonstrated good activity against the FtsZ from M. tuberculosis (Mtb) and inhibited the in vitro growth of Mtb H₃₇Rv. nih.gov These inhibitors are thought to disrupt the polymerization of FtsZ, thereby blocking the formation of the Z-ring and preventing bacterial cell division, ultimately leading to cell death. nih.govresearchgate.net The specificity of these compounds for bacterial FtsZ over mammalian tubulin is a key aspect of their development as antimicrobials. mdpi.com

Table 2: FtsZ Inhibition by Quinoline Derivatives

CompoundTargetActivityReference
6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amineM. tuberculosis FtsZInhibits FtsZ polymerization and Mtb growth. nih.gov
1-methylquinolinium iodide derivativeFtsZEffectively disrupts GTPase activity and FtsZ polymerization. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition can halt the proliferation of rapidly dividing cells, making it an attractive target for anticancer agents. researchgate.net Research into quinoline derivatives has led to the design of 4-quinolinecarboxylic acid analogues as inhibitors of human DHODH (hDHODH). researchgate.net While specific data on this compound derivatives as DHODH inhibitors is limited, the broader quinoline class has shown promise in this area, suggesting a potential avenue for future development. researchgate.net

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. nih.govmdpi.com Various heterocyclic structures, including quinoline and piperazine derivatives, have been explored as MAO inhibitors. nih.govresearchgate.net For example, N-methyl-piperazine chalcones have been identified as potent, reversible, and competitive MAO-B inhibitors, with some also showing inhibitory activity against acetylcholinesterase (AChE), making them multi-target agents for neurodegenerative disorders. nih.gov Quinoline-sulfonamide derivatives have also been shown to interact strongly with the active sites of MAO-A, with some compounds forming hydrogen bonds with key tyrosine residues (TYR444 and TYR69) involved in the catalytic mechanism. nih.gov

Table 3: MAO Inhibition by Piperazine and Quinoline Derivatives

Compound ClassTarget EnzymeInhibitory Activity (IC₅₀)Key FindingsReference
N-methyl-piperazine chalcones (Compound 2k)MAO-B0.71 µMSelective, reversible, and competitive inhibitor. nih.gov
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (Compound 2j)MAO-A23.10 µMSelective MAO-A inhibitor. researchgate.net
Quinoline-sulfonamidesMAO-A-Forms H-bonds with active site residues TYR444 and TYR69. nih.gov

Receptor Binding and Ligand-Receptor Affinity Studies

Beyond enzyme inhibition, this compound derivatives and related compounds have been shown to bind with high affinity to various cell surface and intracellular receptors.

Dopamine Receptor Affinity : The development of multifunctional ligands for neurodegenerative diseases has led to the creation of quinoline-piperazine hybrids targeting dopamine receptors. nih.gov Compounds incorporating an 8-hydroxyquinoline (B1678124) moiety attached to a piperazine ring exhibit high affinity for both D2 and D3 dopamine receptors. Racemic compounds 19a and 19b, for example, displayed Ki values in the low nanomolar range for both receptors, with a moderate preference for the D3 subtype. nih.gov These molecules are designed to act as potent D2/D3 agonists while also possessing iron-chelating properties, addressing both dopamine deficiency and oxidative stress. nih.gov

Serotonin Receptor Affinity : The versatility of the quinoline-piperazine scaffold extends to serotonin receptors. One specific derivative, (2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinoline, was found to have a Ki value of 172 nM at the human 5-HT1A receptor, indicating significant binding affinity. unc.edu

Growth Factor Receptor Affinity : In the realm of oncology, quinoline derivatives with piperazine moieties have been investigated as inhibitors of growth factor receptors like EGFR (Epidermal Growth Factor Receptor). jocpr.com Molecular docking studies have indicated a strong binding affinity of these compounds towards the EGFR target site, suggesting they can interfere with the signaling pathways that drive the growth and spread of certain cancers. jocpr.comebyu.edu.tr

Table 4: Receptor Binding Affinity of Quinoline-Piperazine Derivatives

CompoundReceptor TargetBinding Affinity (Ki)Reference
Compound 19a (racemic)Dopamine D2 / D315.9 nM / 0.81 nM nih.gov
Compound 19b (racemic)Dopamine D2 / D313.8 nM / 1.35 nM nih.gov
(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinoline5-HT1A172 nM unc.edu

DNA Interaction and G-Quadruplex Ligand Properties

Derivatives of the quinoline scaffold, particularly those featuring a piperazine moiety, have been investigated for their ability to interact with DNA, a key mechanism for many anticancer agents. The planar nature of the quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on related indoloquinoline derivatives, which feature a more extended aromatic system, have shown they can bind effectively to DNA and inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication. mdpi.com For instance, 5-methyl-5H-indolo[2,3-b]quinoline and its aminoalkylated derivatives demonstrate significant DNA binding capacity and cytotoxic activities. mdpi.com Recent research has further illuminated the DNA intercalating properties of specific quinoline-based compounds. A 2024 study reported that certain quinoline analogs, including one bearing a methylpiperazine group, act as DNA intercalators. biorxiv.org These compounds wedge into the DNA structure, leading to a conformational change that can inhibit the function of DNA-modifying enzymes like DNA methyltransferases. biorxiv.org

Furthermore, a specialized area of DNA interaction involves G-quadruplexes (G4s). These are four-stranded secondary structures that can form in guanine-rich sequences of DNA, often found in the promoter regions of oncogenes like c-MYC. Stabilizing these G4 structures can suppress the transcription of the associated oncogene, making G4 ligands attractive as potential anticancer drugs. While research on the specific this compound core is nascent, studies on closely related 11-piperazinyl quindoline (B1213401) (an indolo[3,2-b]quinoline) analogs show they can act as potent G-quadruplex-stabilizing compounds, leading to the downregulation of c-MYC expression. nih.gov Computational studies have also supported these findings, with molecular docking analyses of methyl piperazinyl–quinolinyl nicotinonitrile derivatives indicating potential binding interactions with DNA. eurekaselect.com

Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of the interaction of this compound derivatives with cellular targets is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells. These are hallmark mechanisms of effective chemotherapeutic agents.

Several studies on structurally similar quinoline and quinoxaline (B1680401) compounds have demonstrated potent pro-apoptotic and cell cycle-disrupting activities. For example, piperazine-linked quinolinequinone derivatives have been shown to inhibit the proliferation of renal cancer cells by inducing cell cycle arrest. nih.gov Similarly, certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, which are close analogs, were found to cause cell cycle arrest at the S phase and to induce significant levels of both early and late apoptosis in breast cancer cell lines. researchgate.net The anticancer effects of many quinoline-based compounds are executed through these mechanisms. mdpi.com

The process of apoptosis is often triggered by the compound's activity, leading to the activation of key proteins. Research on quinazoline (B50416) derivatives with piperazine moieties, which are structural isomers of quinolines, showed they effectively induce apoptosis in lung and prostate cancer cells. researchgate.net Dispiropiperazine derivatives have also been reported to arrest the cell cycle at the G2/M phase and subsequently induce apoptosis and necrosis. nih.gov For some quinoline hydrazide derivatives, the mechanism involves arresting the cell cycle in the G1 phase through the upregulation of cell cycle regulatory proteins like p27kip1. mdpi.com

The table below summarizes findings on the induction of apoptosis and cell cycle arrest by various related quinoline derivatives.

Compound ClassCell Line(s)Observed Effect(s)Reference(s)
Piperazine-linked quinolinequinonesACHN (renal cancer)Cell cycle arrest, Inhibition of proliferation nih.gov
4-(Piperazin-1-yl)quinolin-2(1H)-one derivativesT-47D (breast cancer)S phase cell cycle arrest, Induction of apoptosis researchgate.net
Quinoline hydrazide derivativesNeuroblastoma cellsG1 phase cell cycle arrest, Upregulation of p27kip1 mdpi.com
Quinazoline-piperazine derivativesA549 (lung), PC-3 (prostate)Induction of apoptosis researchgate.net
Dispiropiperazine derivativesSW480 (colon cancer)G2/M phase cell cycle arrest, Induction of apoptosis nih.gov

Computational and In Silico Approaches to Mechanism Prediction

To rationalize the observed biological activities and to guide the design of more potent derivatives, computational methods are extensively employed. These in silico approaches provide deep insights into how these molecules interact with their biological targets at an atomic level.

Molecular Docking Studies for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is widely used to understand the structure-activity relationships of quinoline derivatives. Numerous studies have performed docking analyses to elucidate the binding modes of piperazine-containing quinoline analogs with various protein targets, such as kinases, which are often dysregulated in cancer.

For instance, docking studies of substituted 5-((4-chloroquinolin-3-yl)methylidene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-ones revealed a strong binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer therapy. jocpr.comjocpr.com Similarly, novel 2-(piperazin-1-yl) quinoxaline derivatives have been docked into the catalytic cavity of the c-Kit tyrosine kinase receptor, showing favorable binding interactions that correlate with their anti-proliferative activities. rsc.org The binding energy, a key output of docking simulations, helps in ranking compounds and predicting their potential efficacy. For example, docking of (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide showed a minimum binding energy of -8.20 kJ/mol with its target, Aurora A kinase. orientjchem.org

The table below presents a selection of molecular docking studies performed on related quinoline-piperazine derivatives, highlighting the protein targets and key findings.

Derivative ClassProtein TargetKey Docking FindingsReference(s)
Substituted 2-(piperazin-1-yl)-1,3-thiazol-4(5H)-onesEGFRStrong binding affinity and high docking scores. jocpr.comjocpr.com
2-Piperazinyl quinoxaline derivativesc-Kit Tyrosine KinaseHigh binding scores within the catalytic cavity. rsc.org
Substituted quinoline hydrazidesAurora A KinaseMinimum binding energy of -8.20 kJ/mol for the lead compound. orientjchem.org
2-Chloro-3-((dimethylhydrazono)methyl)quinoline derivativesHIV-1 Reverse TranscriptaseHigh GOLD score values (up to 79.24); H-bonding and pi-pi interactions identified. jocpr.com

Dynamics Simulations and Binding Affinity Predictions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and predict binding affinities more accurately.

MD simulations have been crucial in validating the stability of interactions predicted by docking. For quinoline-3-carboxamide (B1254982) derivatives targeting DNA damage response kinases, MD simulations confirmed that the protein-ligand complexes were stable throughout the simulation period (e.g., 100 ns). mdpi.com In a study on 2-piperazinyl quinoxaline derivatives, MD simulations suggested that the hybrid compounds could be stably wrapped within the catalytic cavity of their target kinase. rsc.org Another study on 4-aminoquinoline (B48711) analogues targeting EGFR and VEGFR-2 used MD simulations to confirm that key amino acid residues are crucial for dual inhibitory activity and that the lead compound showed favorable stability in the receptor over a 50 ns simulation. nih.gov These simulations provide a deeper understanding of the structural basis for the inhibitory activity of these quinoline derivatives.

Structure Activity Relationship Sar and Computational Chemistry of 3 Methyl 2 Piperazin 1 Yl Quinoline

Impact of Quinoline (B57606) Core Modifications on Biological Activity

The quinoline nucleus is a versatile scaffold, and substitutions on this core structure can dramatically alter the compound's biological properties. biointerfaceresearch.com Modifications at various positions have been explored to enhance potency and selectivity.

Substitutions at various positions on the quinoline ring have profound effects on the biological activity of this class of compounds.

C-2 Position: The C-2 position is frequently targeted for modification to introduce diverse functionalities. acs.org The substitution of the piperazine (B1678402) moiety at this position is a key feature of the title compound. In broader quinoline chemistry, heteroaryl substitutions at the C-2 position have been shown to increase lipophilicity and DNA binding properties, which can enhance certain activities like anticancer effects. biointerfaceresearch.com The nature of the group at C-2 is critical, with studies showing that even slight changes can lead to significant differences in biological outcomes. nih.gov

C-4 Position: The C-4 position is also a hot spot for chemical modification. For example, in a series of 2-arylquinoline derivatives designed as MRP2 inhibitors, the presence of a carboxyl group at the C-4 position was found to be important for activity. nih.gov Its removal or esterification led to a decrease in inhibitory potency, suggesting a key interaction with the target protein. nih.gov DFT calculations have also indicated that the C-4 position can be a site of high reactivity, influencing the molecule's susceptibility to certain chemical reactions. nih.gov

C-6 and C-8 Positions: Substitutions on the benzo-part of the quinoline ring, such as at the C-6 and C-8 positions, are crucial for modulating activity and selectivity. In a study of ketoprofen-quinoline analogs, 8-benzoyl-2-arylquinolines generally showed more potent MRP2 inhibition compared to their 6-benzoyl isomers, highlighting the importance of the substituent's location. nih.gov Similarly, in a series of quinoline-based hybrids, substitution at the C-6 position was found to be essential for increasing anti-mycobacterial effects. mdpi.com The introduction of a bulky substituent at the C-8 position can also be used to regioselectively direct further chemical modifications. researchgate.net

The following table summarizes the observed effects of substituents at different positions on the quinoline core based on related compound series.

PositionSubstituentObserved Effect on Biological ActivitySource
C-4 Carboxyl groupIncreased MRP2 inhibition; interaction with target protein. nih.gov
C-6 Benzoyl groupLess potent MRP2 inhibition compared to C-8 substitution. nih.gov
C-6 HalogenEssential for anti-mycobacterial activity. mdpi.com
C-8 Benzoyl groupMore potent MRP2 inhibition compared to C-6 substitution. nih.gov

Substituents on the aromatic (benzene) ring of the quinoline core can significantly tune the electronic properties and lipophilicity of the molecule, thereby affecting its efficacy and selectivity. acs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the quinoline nitrogen, which in turn affects how the molecule is trapped within cellular compartments like the parasite food vacuole in the context of antimalarial activity. acs.org

In the development of MRP2 inhibitors, the presence of a dimethoxy phenyl group at the C-2 position, coupled with a 4-carboxy quinoline core, resulted in the most potent compound in the series. nih.gov This indicates that specific aromatic substitution patterns are key to optimizing interactions with the biological target. Studies on the synthesis of quinolines have also shown that EWGs on the benzene (B151609) ring can enhance reaction efficiency, while the impact of substituents on adjacent benzene rings can be negligible in some synthetic routes. acs.org

Role of Piperazine Ring Substituents on Pharmacological Efficacy

The piperazine ring is a common motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate due to its ability to exist in a protonated state, which increases water solubility. nih.gov

The nitrogen atom at the N-4 position of the piperazine ring is a readily modifiable handle for introducing a wide variety of substituents, which can have significant pharmacological consequences. nih.gov

In a series of quinazoline (B50416) derivatives (structurally related to quinolines), structure-activity relationship studies revealed that hydrophobic aryl groups at the N-4 position of the piperazine were preferred for improving activity against Toxoplasma gondii. researchgate.net Another study on piperazine derivatives showed that while N-substitution could accommodate various heterocyclic rings, the nature of the linker (e.g., amide vs. methylene) also played a crucial role in binding affinity and selectivity for dopamine (B1211576) receptors. nih.gov Research on anti-influenza agents based on substituted quinolines with piperazine moieties also demonstrated that the groups attached to the piperazine ring were critical for antiviral activity. nih.gov For instance, compounds with specific substituted benzyl (B1604629) groups on the piperazine nitrogen exhibited potent activity. nih.gov

The table below illustrates how different N-substituents on the piperazine ring of related heterocyclic cores can affect biological activity.

Core ScaffoldN-Substituent on PiperazineResulting Pharmacological EffectSource
QuinazolineDiaryl etherGood efficacy against T. gondii. researchgate.net
Tetrahydro-naphthalen-2-olIndole amideHigh affinity and selectivity for the D3 dopamine receptor. nih.gov
Quinoline4-FluorobenzylPotent anti-influenza A virus activity. nih.gov
Quinoline2,4-DichlorobenzylPotent anti-influenza A virus activity. nih.gov

The conformation and flexibility of the piperazine ring are critical determinants of biological activity. researchgate.net The piperazine ring typically exists in a chair conformation, but its flexibility allows it to adopt different shapes to fit into a binding pocket. Modifying this flexibility can lead to a loss or gain of activity.

A study on nucleozin (B1677030) analogs, which feature a piperazine-like core, demonstrated that constraining the conformational freedom of this ring resulted in a loss of anti-influenza activity. plos.org Replacing the flexible piperazine with a more rigid bicyclic system, 2,5-diazabicyclo[2.2.1]heptane, abolished the desired biological effect, indicating that a degree of conformational flexibility is necessary for the molecule to interact effectively with its target. plos.org The ability of the piperazine ring to adapt its conformation is therefore a key aspect of its role as a "privileged" scaffold in medicinal chemistry. nih.gov

Linker Region Design and its Influence on Bioactivity and Target Selectivity

Research on analogous 2-(piperazin-1-yl)quinoline structures demonstrates that modifying the linker region is a key strategy for modulating biological effects. researchgate.net For instance, in the development of novel antibacterial and antitubercular agents, various sulfonyl and amide moieties were attached to the piperazine N4 position of a quinoline core. nih.govrsc.org This strategy created a library of hybrid molecules where the linker was crucial for achieving potent activity.

The influence of the linker extends to target selectivity. In a study on vindoline-piperazine conjugates, the nature of the N-substituent on the piperazine ring, as well as the linker's attachment point on the primary scaffold, dictated the antiproliferative activity against different cancer cell lines. mdpi.com This highlights that for the 3-Methyl-2-(piperazin-1-yl)quinoline scaffold, the piperazine is not just a passive connector but an active modulator of function. By systematically altering the group attached to the piperazine, researchers can fine-tune the compound's interaction with specific biological targets, thereby influencing its therapeutic profile.

Table 1: Influence of Piperazine (Linker) Substitution on Biological Activity in Quinoline Derivatives

Parent ScaffoldPiperazine N4-SubstituentResulting Biological Activity
6-Fluoro-4-methoxy-quinolineVarious sulfonamides and amidesAntibacterial and antitubercular activity nih.govrsc.org
Vindoline1-bis(4-fluorophenyl)methylAntiproliferative (non-small cell lung cancer) mdpi.com
Vindoline[4-(trifluoromethyl)benzyl]Antiproliferative (breast cancer) mdpi.com
Quinolin-2(1H)-onePhenylAntifungal (Chitin synthase inhibitor) nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or property descriptors of compounds with their biological activities. nih.gov For the this compound scaffold, a QSAR model would mathematically describe how variations in its structure, such as substitutions on the quinoline or piperazine ring, affect a specific biological outcome.

While specific QSAR models for this compound are not extensively documented in public literature, studies on analogous quinoline derivatives provide a clear blueprint for such an analysis. For example, 2D and 3D-QSAR models developed for quinoline derivatives against Plasmodium falciparum revealed that steric, hydrophobic, and electronic fields are critical determinants of antimalarial activity. mdpi.com A hypothetical QSAR model for this compound would likely incorporate descriptors such as:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantifying the charge distribution, including the effect of the electron-donating 3-methyl group.

Steric descriptors: Accounting for the volume and spatial arrangement of the methyl group and any substituents on the piperazine ring.

Molecular modeling and docking simulations are often used in conjunction with QSAR to visualize how these molecules interact with their biological targets at an atomic level. nih.gov Docking studies on similar 2-(piperazin-1-yl) quinoline derivatives have explored their binding modes within the active sites of enzymes like DNA gyrase and Epidermal Growth Factor Receptor (EGFR). jocpr.comresearchgate.net These studies help to rationalize the QSAR findings, for instance, by showing that a bulky substituent on the piperazine ring may cause a steric clash that reduces binding affinity, a result that would be captured by the QSAR model. nih.govmdpi.com

Table 2: Key Findings from QSAR & Molecular Modeling of Related Quinoline Scaffolds

Studied ScaffoldKey Descriptors/FindingsTarget/Activity
Quinoline DerivativesSteric, Hydrophobic, and Electrostatic fields (3D-QSAR) are predictive of activity.Anti-malarial (P. falciparum) mdpi.com
Quinazoline DerivativesConstitutional, functional, and charge descriptors were significant for predicting activity. Docking confirmed binding modes.Anticancer (Breast Cancer Cell Line) nih.gov
2-(Piperazin-1-yl) quinoline derivativesMolecular docking showed binding energies ranging from –6.0 to –7.33 kcal/mol.DNA Gyrase (Antibacterial) researchgate.net

Pharmacophore Mapping and De Novo Design Strategies for Optimized Analogues

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely consist of:

An aromatic ring feature from the quinoline system.

A hydrogen bond acceptor feature from the quinoline nitrogen.

One or two hydrogen bond acceptor features from the nitrogens in the piperazine ring.

A hydrophobic feature corresponding to the 3-methyl group.

This hypothetical pharmacophore serves as a 3D query for virtual screening of compound libraries to find new molecules with potentially similar activity. It also forms the basis for de novo design, a computational strategy to build novel, optimized analogues. nih.gov

De novo design strategies often use a core scaffold like 2-(piperazin-1-yl)quinoline and computationally "grow" new fragments off it, particularly from the versatile piperazine linker. nih.gov The goal is to design new molecules that better fit the pharmacophore model and have improved interactions with the target binding site. For example, based on a pharmacophore hypothesis, a series of 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and synthesized as antifungal agents, with substitutions on the piperazine ring chosen to enhance binding to the target enzyme, chitin (B13524) synthase. nih.gov This approach of using a core structure and systematically exploring substitutions on an appended linker is a powerful strategy for lead optimization.

Preclinical and Translational Research of Quinoline Piperazine Scaffolds

In Vitro Efficacy and Selectivity Profiling

Derivatives of the quinoline-piperazine scaffold have demonstrated significant in vitro efficacy across a spectrum of diseases. For instance, certain quinoline-piperazine hybrids have shown potent activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. nih.govnih.govrsc.org Two compounds, in particular, exhibited significant inhibitory activity against all tested TB strains, with minimum inhibitory concentrations (MICs) as low as 0.07 µM, positioning them as more effective than some first and second-line TB drugs. nih.govnih.gov

In the realm of oncology, these compounds have been evaluated against numerous cancer cell lines. mdpi.comjocpr.comnih.gov A series of novel 2-(benzimidazol-2-yl)quinoxalines bearing an N-methylpiperazine substituent displayed promising and selective cytotoxic effects against human lung adenocarcinoma (A549) cells, with a half-maximal inhibitory concentration (IC50) comparable to doxorubicin. nih.govacs.org Another study highlighted a quinoline (B57606) derivative with a substituted piperazine (B1678402) moiety, compound 8i, which showed effective inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in breast cancer therapy. jocpr.com Furthermore, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. nih.govnih.gov

The scaffold has also been explored for its potential in treating parasitic diseases. A series of quinoline-piperazine/pyrrolidine derivatives were synthesized and tested against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Preliminary in vitro screening identified twelve compounds with strong inhibitory activity against the amastigote form of the parasite, with IC50 values ranging from 2.09 to 8.89 μM, outperforming the standard drug miltefosine (B1683995) (IC50 9.25 ± 0.17 μM). nih.gov

Additionally, quinoline-piperazine hybrids have been investigated as multi-target directed ligands for Alzheimer's disease, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov One compound, containing a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group, showed promising inhibitory activities against both AChE (IC50 3.013 µM) and BuChE (IC50 = 3.144 µM). researchgate.netnih.gov

In Vivo Efficacy Studies in Relevant Disease Models

The promising in vitro results of quinoline-piperazine derivatives have led to their evaluation in various animal models of disease.

In the context of leishmaniasis, two compounds that showed significant in vitro activity were further tested in vivo. nih.gov These compounds demonstrated substantial inhibition of the parasite, at 56.32% and 49.29% respectively, when administered at a daily intraperitoneal dose. nih.gov A ferrocene-quinoline compound was identified as a promising agent due to its curative effect and reduction of parasitemia in in vivo models of visceral leishmaniasis. frontiersin.org

For breast cancer, the potential of a specific quinoline derivative, compound 8i, was reinforced in a DMBA-induced rat model, where it demonstrated significant anti-breast cancer activity. jocpr.com In another study, a tricyclic benzonaphthyridinone inhibitor, Torin1, developed from a quinoline-piperazine scaffold, proved efficacious in a U87MG xenograft model at a 20 mg/kg dose, showing good pharmacodynamic inhibition of mTOR downstream effectors. nih.gov

Antimalarial research has also benefited from this scaffold. Compound 2, a quinoline-4-carboxamide derivative, demonstrated a complete cure in a P. berghei mouse model. acs.org Another compound from the same series, compound 30, was also efficacious in the P. berghei model with an ED90 of 1 mg/kg. acs.org

Furthermore, in the field of autoimmune diseases, a selective JAK1 inhibitor, PF-04965842, which evolved from modifications to a related scaffold, showed efficacy in a rat adjuvant-induced arthritis (rAIA) model, leading to its nomination as a clinical candidate. acs.org

Assessment of Pharmacokinetic Properties and Safety Aspects in Drug Discovery

The journey of a drug candidate from discovery to clinical application heavily relies on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and safety.

The metabolic stability of quinoline-piperazine derivatives has been a key area of investigation. In vitro hepatic microsomal clearance studies are a standard method to assess this. For a series of quinoline-4-carboxamide derivatives developed as antimalarials, the in vitro hepatic microsomal clearance was found to be consistently low across different species. acs.org However, Torin1, an mTOR inhibitor, was rapidly metabolized in both human and mouse liver microsome stability studies, with a half-life of 4 minutes, indicating NADPH-dependent metabolism. nih.gov Some antitubercular quinoline-oxadiazole hybrids were found to be metabolically stable, which is a desirable characteristic for drug candidates. frontiersin.org

Assessing the cytotoxicity of new chemical entities against non-cancerous cell lines is crucial to determine their therapeutic window. Several studies on quinoline-piperazine derivatives have included such safety profiling. For example, a series of 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed little cytotoxicity against normal human fetal lung (Wi-38) cells. nih.govacs.org Similarly, two potent antitubercular quinoline-piperazine hybrids were found to be less cytotoxic to human cells, suggesting they could be developed further as antibiotics. nih.govnih.govrsc.org Antileishmanial quinoline-piperazine/pyrrolidine derivatives also exhibited lesser cytotoxicity compared to the standard drug miltefosine. nih.gov A study on a novel indolo[2,3-b]quinoline derivative, BAPPN, showed it to be cytotoxic against several cancer cell lines while in silico screening suggested promising oral bioavailability and the ability to penetrate the blood-brain barrier. nih.govnih.gov The functionalization of quinoline derivatives has been shown to influence their cytotoxicity against Caco-2 cell lines. brieflands.com

Good oral bioavailability is a highly sought-after property for many drug candidates. For the quinoline-piperazine scaffold, this has been a focus of optimization. In a series of antimalarial quinoline-4-carboxamide derivatives, researchers established a link between the compound's basicity, its permeability in Parallel Artificial Membrane Permeability Assay (PAMPA), and its oral bioavailability. acs.org By modulating the pKa, they were able to improve permeability more than 20-fold, which translated to an increase in oral bioavailability in mice from poor to 23%. acs.org Further modifications led to a derivative with excellent bioavailability in mice (74%). acs.org Pharmacokinetic studies on antileishmanial compounds confirmed that they had satisfactory exposure after intraperitoneal administration. nih.gov In vivo pharmacokinetic parameters for the mTOR inhibitor Torin1 were determined following intravenous, oral, and intraperitoneal administration in mice. nih.gov

Identification of Lead Compounds and Progress towards Clinical Development for Related Quinoline-Piperazine Derivatives

The extensive preclinical research on quinoline-piperazine scaffolds has led to the identification of several lead compounds with potential for further development. mdpi.com

Antileishmanial Agents: Compound 33 from a series of quinoline-piperazine/pyrrolidine derivatives was identified as the most significant potential lead for future optimization as an antileishmanial agent. nih.gov

Antitubercular Agents: Two quinoline-piperazine hybrids with potent activity against MDR-TB strains have been highlighted as candidates that could be developed into new antibiotics. nih.gov

Anticancer Agents: A mixture of regioisomers, mriBIQ 13da/14da, is considered a lead compound for development as a new anticancer agent due to its selective cytotoxicity against lung adenocarcinoma. nih.gov Compound 8i, an EGFR-TK inhibitor, shows substantial promise for breast cancer treatment. jocpr.com Torin1 has been demonstrated as a useful probe for mTOR-dependent phenomena with a promising scaffold for further development. nih.gov

Antimalarial Agents: Compound 2 (DDD107498), a quinoline-4-carboxamide, has been identified with excellent pharmacokinetic and antimalarial properties, acting through a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2). acs.org

Anti-Alzheimer's Agents: Compound (95) has been highlighted as a potential multi-target directed ligand for combating Alzheimer's disease. researchgate.netnih.gov

Autoimmune Diseases: PF-04965842 was nominated as a clinical candidate for treating JAK1-mediated autoimmune diseases. acs.org

The process of identifying lead compounds often involves computational methods like computer-aided drug design (CADD) to screen and optimize candidates before extensive experimental testing. mdpi.com The collective findings underscore the therapeutic potential of the quinoline-piperazine scaffold and provide a strong foundation for the continued development of new medicines. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(piperazin-1-yl)quinoline?

  • Methodology : Acylation or alkylation reactions are commonly used. For example, piperazine derivatives can be introduced via nucleophilic substitution at the quinoline’s 2-position. Reaction conditions (e.g., refluxing acetone with K₂CO₃ as a base) are critical for optimizing yield . Direct synthesis routes, such as coupling 3-methylquinoline-2-carboxylic acid derivatives with piperazine under inert atmospheres, have also been reported .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C3, piperazine at C2) and aromatic proton integration .
  • Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (expected m/z ~213.28) and fragmentation patterns .
  • IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) from the piperazine moiety .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts or phase-transfer agents to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve piperazine nucleophilicity .
  • Statistical Design : Use response surface methodology (RSM) to evaluate temperature, solvent, and stoichiometry interactions .

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound derivatives?

  • Methodology :

  • RAW 264.7 Macrophages : Assess LPS-induced nitric oxide (NO) and COX-2 inhibition via ELISA or Western blot .
  • Cytokine Profiling : Quantify IL-6, TNF-α, and IL-1β using multiplex assays to map inflammatory pathways .
  • Dose-Response Analysis : IC₅₀ values should be calculated using non-linear regression models (e.g., GraphPad Prism) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution via LC-MS/MS to identify metabolic instability .
  • Species-Specific Models : Compare murine vs. human macrophage responses to address interspecies variability .
  • Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., iNOS/COX-2 pathways) .

Q. What computational tools predict the drug-likeness and biological activity of this compound analogs?

  • Methodology :

  • SwissADME : Predict logP, solubility, and bioavailability. The compound’s moderate logP (~2.5) suggests blood-brain barrier permeability .
  • PASS Algorithm : Estimate anti-inflammatory, analgesic, or antimicrobial potential based on structural analogs .
  • Molecular Docking : Simulate binding to targets like VEGFR-II or 5-HT₁A receptors using AutoDock Vina .

Analytical and Mechanistic Questions

Q. How can serum levels of nitric oxide (NO) be quantified in animal models treated with this compound?

  • Methodology :

  • Griess Assay : Detect nitrite (NO₂⁻) in serum using sulfanilamide and NEDD under acidic conditions .
  • ELISA Kits : Commercial kits (e.g., R&D Systems) provide high sensitivity (detection limit ~1 µM) .

Q. What structural modifications enhance the selectivity of this compound toward specific receptors?

  • Methodology :

  • Piperazine Substitution : Introducing aryl groups (e.g., 4-phenylpiperazine) improves affinity for serotonin receptors .
  • Quinoline Functionalization : Adding electron-withdrawing groups (e.g., Cl at C7) boosts anti-inflammatory activity .

Safety and Toxicity

Q. What are the acute toxicity protocols for this compound in preclinical studies?

  • Methodology :

  • OECD Guidelines 423 : Administer doses (10–500 mg/kg) via intraperitoneal injection to mice. Monitor mortality, behavior, and organ histopathology for 14 days .
  • Hazard Codes : Refer to SDS data (e.g., H315/H319 for skin/eye irritation) and ensure proper PPE during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.